molecular formula C19H17OP B14489301 2-Methylphenyl diphenylphosphinite CAS No. 63426-87-9

2-Methylphenyl diphenylphosphinite

Cat. No.: B14489301
CAS No.: 63426-87-9
M. Wt: 292.3 g/mol
InChI Key: WCMUOXNCFPUFPT-UHFFFAOYSA-N
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Description

2-Methylphenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C19H17OP. It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylphenyl diphenylphosphinite can be synthesized through the alcoholysis of organophosphinous chlorides. For example, the reaction of chlorodiphenylphosphine with methanol in the presence of a base yields methyl diphenylphosphinite . The general reaction is as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OPPh}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Substituting Agents: Halides, Grignard reagents.

Major Products:

    Phosphinates: Formed through oxidation reactions.

    Substituted Phosphinites: Formed through substitution reactions.

Scientific Research Applications

2-Methylphenyl diphenylphosphinite has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylphenyl diphenylphosphinite involves its role as a ligand in catalytic processes. The phosphorus atom in the compound coordinates with metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .

Comparison with Similar Compounds

  • Methyl diphenylphosphinite
  • Ethyl diphenylphosphinite
  • Dimethyl phenylphosphonite
  • Diethyl methylphosphonite

Comparison: 2-Methylphenyl diphenylphosphinite is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and coordination properties. Compared to other phosphinites, it may exhibit different steric and electronic effects, making it suitable for specific catalytic applications .

Properties

CAS No.

63426-87-9

Molecular Formula

C19H17OP

Molecular Weight

292.3 g/mol

IUPAC Name

(2-methylphenoxy)-diphenylphosphane

InChI

InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)20-21(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3

InChI Key

WCMUOXNCFPUFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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